molecular formula C21H25N3O3 B5574572 N-[(3R*,4R*)-3-hydroxy-1-(4-phenylbutanoyl)piperidin-4-yl]isonicotinamide

N-[(3R*,4R*)-3-hydroxy-1-(4-phenylbutanoyl)piperidin-4-yl]isonicotinamide

Cat. No.: B5574572
M. Wt: 367.4 g/mol
InChI Key: QGALHLOFALJKRY-RTBURBONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3R*,4R*)-3-hydroxy-1-(4-phenylbutanoyl)piperidin-4-yl]isonicotinamide is a useful research compound. Its molecular formula is C21H25N3O3 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.18959167 g/mol and the complexity rating of the compound is 487. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

One study focused on the synthesis and evaluation of 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones as inhibitors of estrogen biosynthesis. These compounds, including modifications of the N-[(3R*,4R*)-3-hydroxy-1-(4-phenylbutanoyl)piperidin-4-yl]isonicotinamide structure, were shown to have stronger inhibition of human placental aromatase compared to aminoglutethimide, a treatment for hormone-dependent breast cancer. This suggests potential applications in cancer therapy, especially for hormone-dependent cancers (Hartmann & Batzl, 1986).

Antimicrobial and Antiviral Properties

Further research into Piper longum, a plant known for its medicinal properties, led to the isolation of new compounds, including derivatives related to this compound. These compounds exhibited significant anti-HBV (Hepatitis B virus) activity, suggesting potential applications in treating viral infections (Jiang et al., 2013).

Neuropharmacological Effects

Investigations into the neuropharmacological effects of related compounds have uncovered their potential for treating neurological disorders. For instance, the binding characteristics and analgesic activity of stereochemical variants of N-phenylpropanamide derivatives have been explored, indicating their high affinity and selectivity for opioid mu receptors. This research points to the possibility of developing new analgesic medications or treatments for pain management (Wang et al., 1995).

Gastrointestinal Treatments

A study on the structure-activity relationship within N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines led to the discovery of compounds with potent opioid antagonist activity, primarily targeting gastrointestinal motility disorders. This research suggests that modifications of the this compound structure could yield effective treatments for conditions affecting gastrointestinal function (Zimmerman et al., 1994).

Mechanism of Action

The mechanism of action of this compound involves blocking Stat5 phosphorylation, which is Jak3 dependent . This makes it a potential candidate for therapeutic applications in conditions where Jak3 activity is implicated .

Properties

IUPAC Name

N-[(3R,4R)-3-hydroxy-1-(4-phenylbutanoyl)piperidin-4-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c25-19-15-24(20(26)8-4-7-16-5-2-1-3-6-16)14-11-18(19)23-21(27)17-9-12-22-13-10-17/h1-3,5-6,9-10,12-13,18-19,25H,4,7-8,11,14-15H2,(H,23,27)/t18-,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGALHLOFALJKRY-RTBURBONSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1NC(=O)C2=CC=NC=C2)O)C(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@@H]1NC(=O)C2=CC=NC=C2)O)C(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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